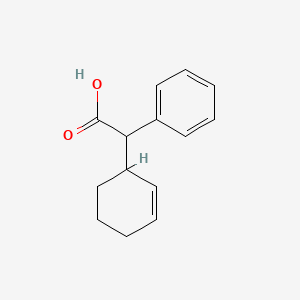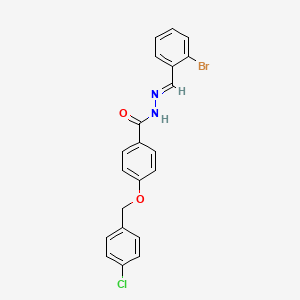![molecular formula C25H24N4OS2 B12011122 N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide CAS No. 539809-35-3](/img/structure/B12011122.png)
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-méthylphényl)-2-[(5-{[(4-méthylphényl)sulfanyl]méthyl}-4-phényl-4H-1,2,4-triazol-3-YL)sulfanyl]acétamide est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle triazole et de multiples groupes sulfanyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(4-méthylphényl)-2-[(5-{[(4-méthylphényl)sulfanyl]méthyl}-4-phényl-4H-1,2,4-triazol-3-YL)sulfanyl]acétamide implique généralement plusieurs étapes, commençant par la préparation du cycle triazole. Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d'hydrazine et du disulfure de carbone.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour garantir un rendement élevé et une pureté optimale. Des catalyseurs et des systèmes automatisés peuvent être utilisés pour rationaliser le processus et réduire les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-méthylphényl)-2-[(5-{[(4-méthylphényl)sulfanyl]méthyl}-4-phényl-4H-1,2,4-triazol-3-YL)sulfanyl]acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes sulfanyl peuvent être oxydés en sulfoxydes ou en sulfones à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium, ciblant des groupes fonctionnels spécifiques.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, introduisant de nouveaux groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Halogènes, agents nitrants, agents sulfonants.
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés de triazole réduits.
Substitution : Dérivés halogénés, nitrés ou sulfonés.
Applications De Recherche Scientifique
N-(4-méthylphényl)-2-[(5-{[(4-méthylphényl)sulfanyl]méthyl}-4-phényl-4H-1,2,4-triazol-3-YL)sulfanyl]acétamide a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou ligand dans des dosages biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles qu'une stabilité ou une réactivité améliorée.
Mécanisme d'action
Le mécanisme d'action de N-(4-méthylphényl)-2-[(5-{[(4-méthylphényl)sulfanyl]méthyl}-4-phényl-4H-1,2,4-triazol-3-YL)sulfanyl]acétamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole et les groupes sulfanyl jouent un rôle crucial dans la liaison aux enzymes ou aux récepteurs, modulant leur activité. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou modifier la fonction du récepteur en interagissant avec des résidus clés.
Mécanisme D'action
The mechanism of action of N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.
Comparaison Avec Des Composés Similaires
Composés similaires
- **N-(4-méthylphényl)-2-[(5-{[(4-méthylphényl)sulfanyl]méthyl}-4-phényl-4H-1,2,4-triazol-3-YL)sulfanyl]acétamide partage des similitudes structurelles avec d'autres dérivés de triazole et composés contenant du sulfanyl.
Acétoacétate d'éthyle : Un autre composé présentant une tautomérie céto-énolique, souvent utilisé dans des applications de synthèse similaires.
Unicité
- La combinaison unique du cycle triazole et de multiples groupes sulfanyl dans N-(4-méthylphényl)-2-[(5-{[(4-méthylphényl)sulfanyl]méthyl}-4-phényl-4H-1,2,4-triazol-3-YL)sulfanyl]acétamide confère des propriétés chimiques distinctes, telles qu'une réactivité et une affinité de liaison améliorées, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
539809-35-3 |
|---|---|
Formule moléculaire |
C25H24N4OS2 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24N4OS2/c1-18-8-12-20(13-9-18)26-24(30)17-32-25-28-27-23(29(25)21-6-4-3-5-7-21)16-31-22-14-10-19(2)11-15-22/h3-15H,16-17H2,1-2H3,(H,26,30) |
Clé InChI |
FLOWLHNONVSXRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)

![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)





![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12011105.png)

![Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011118.png)
![(5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011126.png)


